molecular formula C19H22O2 B14702752 Androsta-4,6,8(14)-triene-3,17-dione CAS No. 23970-99-2

Androsta-4,6,8(14)-triene-3,17-dione

Cat. No.: B14702752
CAS No.: 23970-99-2
M. Wt: 282.4 g/mol
InChI Key: CWWDEXWIBFNSQA-WDSOQIARSA-N
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Description

Androsta-4,6,8(14)-triene-3,17-dione is a synthetic steroidal compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its three conjugated double bonds in the steroid nucleus, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androsta-4,6,8(14)-triene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the oxidation of androstenedione using specific reagents and conditions to introduce the conjugated double bonds at positions 4, 6, and 8(14). The reaction conditions often include the use of strong oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Androsta-4,6,8(14)-triene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated steroids.

Scientific Research Applications

Androsta-4,6,8(14)-triene-3,17-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other complex steroidal compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand for specific receptors.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Androsta-4,6,8(14)-triene-3,17-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound’s conjugated double bonds allow it to bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Androsta-4,6-diene-3,17-dione: Lacks the double bond at position 8(14).

    Androsta-4,8-diene-3,17-dione: Lacks the double bond at position 6.

    Androsta-4,6,8(14)-triene-3,11,16-trione: Contains additional ketone groups at positions 11 and 16.

Uniqueness

Androsta-4,6,8(14)-triene-3,17-dione is unique due to its specific arrangement of double bonds and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

23970-99-2

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(9R,10R,13S)-10,13-dimethyl-2,9,11,12,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,16H,5-10H2,1-2H3/t16-,18-,19-/m0/s1

InChI Key

CWWDEXWIBFNSQA-WDSOQIARSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3=C4CCC(=O)[C@]4(CC[C@H]23)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3=C4CCC(=O)C4(CCC23)C

Origin of Product

United States

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